N-(Piperidin-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride
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Description
“N-(Piperidin-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride” is a chemical compound with the molecular formula C14H19ClN2O3 . Piperidines, which this compound is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of piperidine derivatives like “this compound” has been a topic of interest in recent scientific literature . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various methods of piperidine synthesis have been reviewed in the literature .Molecular Structure Analysis
The molecular structure of “this compound” includes a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . This structure is common in the pharmaceutical industry .Chemical Reactions Analysis
The chemical reactions leading to the formation of various piperidine derivatives, including “this compound”, involve intra- and intermolecular reactions . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Future Directions
The future directions in the research of piperidine derivatives like “N-(Piperidin-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride” involve the discovery and biological evaluation of potential drugs containing piperidine moiety . This includes the development of more active analogs and a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .
Properties
IUPAC Name |
N-(piperidin-2-ylmethyl)-1,3-benzodioxole-5-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3.ClH/c17-14(16-8-11-3-1-2-6-15-11)10-4-5-12-13(7-10)19-9-18-12;/h4-5,7,11,15H,1-3,6,8-9H2,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIFXSOGEGVWEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CNC(=O)C2=CC3=C(C=C2)OCO3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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